スルホ-Cy5-SE

概要

説明

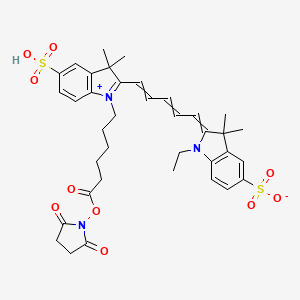

Sulfo-Cy5-SE (Sulfo-Cyanine5 Succinimidyl Ester) is a reactive dye used for labeling amino-groups in peptides, proteins, and oligonucleotides . It is highly hydrophilic and water-soluble .

Synthesis Analysis

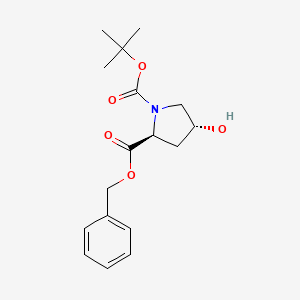

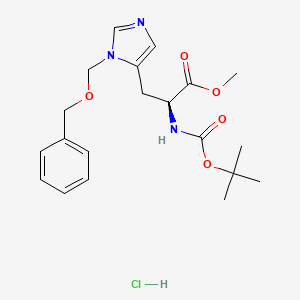

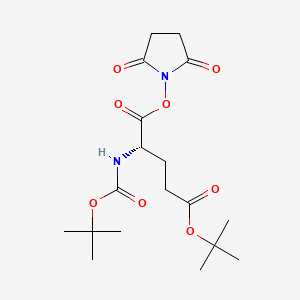

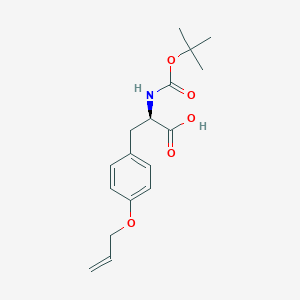

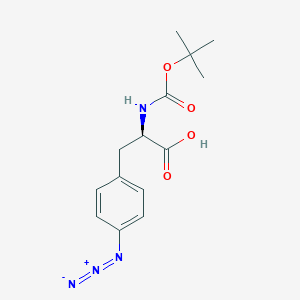

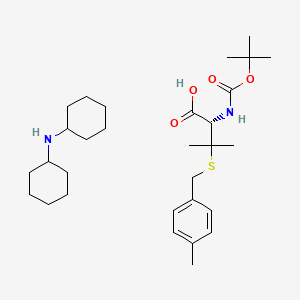

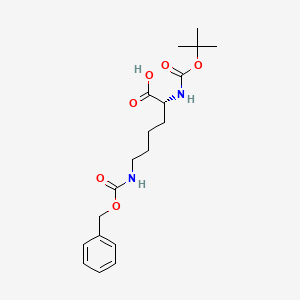

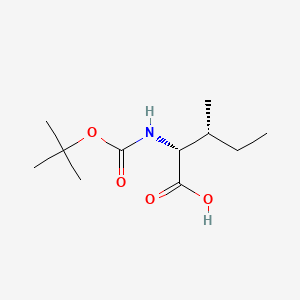

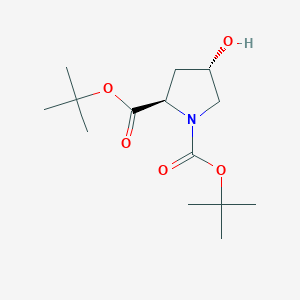

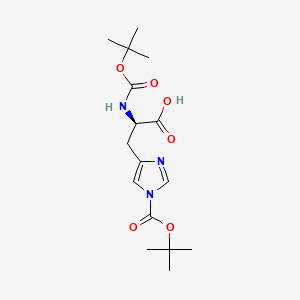

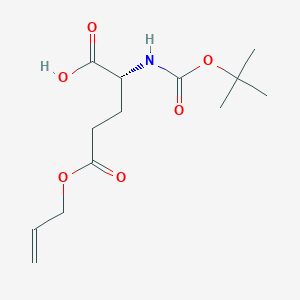

A strategy for the stereoselective synthesis of a molecular platform for targeted delivery of bimodal therapeutic or theranostic agents to the prostate-specific membrane antigen (PSMA) receptor was developed. This platform contains a urea-based, PSMA-targeting Glu-Urea-Lys (EuK) fragment as a vector moiety and a tripeptide linker with terminal amide and azide groups for subsequent addition of two different therapeutic and diagnostic agents. A bimodal theranostic conjugate of this platform with a cytostatic drug (docetaxel) and a fluorescent label (Sulfo-Cy5) was synthesized .Molecular Structure Analysis

Sulfo-Cy5-SE is a water-soluble Cyanine5 succinimidyl ester, an equivalent of Cy5® NHS ester, for the labeling of various amine-containing molecules in aqueous phase without the use of any organic co-solvent .Chemical Reactions Analysis

The Sulfo-NHS ester reaction scheme for chemical conjugation to a primary amine involves a reaction with primary amines, which exist at the N-terminus of each polypeptide chain and in the side-chain of lysine (Lys, K) amino acid residues .Physical And Chemical Properties Analysis

In non-viscous aqueous solutions, the cyanine fluorescent dyes Cy3 and Cy5 have rather low fluorescence efficiency (the fluorescence quantum yields of Cy3 and Cy5 are 0.04 and 0.3, respectively ). Sulfo-Cy5 NHS ester is a sulfonated, hydrophilic, and highly water-soluble dye .科学的研究の応用

金属カチオン認識のための比色化学センサー

スルホ-Cy5-SEは、生物学的および環境的関連性のある金属カチオンの認識のための比色化学センサーとして研究されてきました {svg_1}. このスルホシアニンは、アセトニトリル溶液中のCu 2+およびFe 3+に対して、青から無色への非常に感度の高い比色応答を示しました {svg_2}. 環境および生物学的に重要な金属イオンの認識と検出のための光化学センサーとしての小さな有機分子の開発は、超分子化学における重要な研究トピックです {svg_3}.

前立腺特異的膜抗原への標的送達

提案されたプラットフォームの細胞静止薬(ドセタキセル)と蛍光標識(スルホ-Cy5)との二元的セラノスティックコンジュゲートは、異なる機能性分子との可能な逐次的なコンジュゲーションを実証するために合成されました {svg_4}. このアプリケーションは、コンジュゲートが前立腺特異的膜抗原への標的送達に使用できる前立腺癌の治療に特に関連しています {svg_5}.

蛍光特性

非粘性水溶液中では、シアニン蛍光色素Cy3およびCy5は、かなり低い蛍光効率を持っています {svg_6}. しかし、this compoundは、シアニン色素であるため、狭い吸収帯、大きなモル吸光係数、高い感度、および特にクロモフォア部分の構造修飾によって可視から近赤外(NIR)領域まで容易に調整できる強いπ-π*吸収など、注目すべきスペクトル特性を持っています {svg_7}.

作用機序

Target of Action

Sulfo-Cy5-SE primarily targets amine-containing molecules , particularly proteins . The compound is especially useful for labeling proteins that denature in the presence of organic co-solvents or have low solubility .

Mode of Action

Sulfo-Cy5-SE is a reactive dye that interacts with its targets by forming a stable amide bond . This is achieved through the activation of the Cy5 molecule’s carboxyl group, allowing it to react with the amine groups (primary or secondary) present on the target biomolecules . This results in the labeling of the target biomolecules with the Sulfo-Cy5 molecule .

Biochemical Pathways

The specific biochemical pathways affected by Sulfo-Cy5-SE are dependent on the nature of the target biomolecule. The primary function of sulfo-cy5-se is to serve as afluorescent label , enabling the visualization and tracking of the target biomolecule within a biological system .

Pharmacokinetics

The compound’s high water solubility suggests that it may be readily absorbed and distributed within a biological system.

Result of Action

The primary result of Sulfo-Cy5-SE’s action is the fluorescent labeling of the target biomolecule . This allows for the visualization and tracking of the biomolecule within a biological system, facilitating various research applications such as protein localization studies and fluorescence microscopy .

Action Environment

Sulfo-Cy5-SE is highly hydrophilic and water-soluble , making it suitable for use in aqueous environments. It can label amine-containing molecules in an aqueous phase without the use of any organic co-solvent . This property makes it particularly useful for labeling proteins that denature in the presence of organic co-solvents, as well as for proteins with low solubility

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H43N3O10S2/c1-6-38-29-18-16-25(51(44,45)46)23-27(29)36(2,3)31(38)13-9-7-10-14-32-37(4,5)28-24-26(52(47,48)49)17-19-30(28)39(32)22-12-8-11-15-35(43)50-40-33(41)20-21-34(40)42/h7,9-10,13-14,16-19,23-24H,6,8,11-12,15,20-22H2,1-5H3,(H-,44,45,46,47,48,49) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWLHDCCGVWTDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H43N3O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

753.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

146368-14-1 | |

| Record name | Cy5 NHS Ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146368-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cy5 (mono-reactive) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B613686.png)